molecular formula C5H3FN2O3 B3029961 5-Fluoro-2-nitropyridin-3-ol CAS No. 847902-56-1

5-Fluoro-2-nitropyridin-3-ol

Cat. No. B3029961
CAS RN: 847902-56-1
M. Wt: 158.09
InChI Key: XCYLKKXQKCXJAE-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitropyridin-3-ol is a chemical compound with the molecular formula C5H3FN2O3 . It is used as a pharmaceutical intermediate . It is also used in the preparation of nitropyridines by nitration of pyridines with nitric acid .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Molecular Structure Analysis

The molecular weight of this compound is 158.09 . The InChI code for this compound is 1S/C5H3FN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

5-Fluoro-2-nitropyridin-3-ol and its derivatives have been extensively used in the synthesis of various chemical compounds. For example, Nesnow and Heidelberger (1973) demonstrated the synthesis of pyridine nucleosides related to 5-fluorouracil using derivatives of this compound (Nesnow & Heidelberger, 1973). Similarly, Hand and Baker (1989) described the synthesis of 2-Chloro- and 2-Amino-5-fluoropyridines, showcasing the reactivity of this compound derivatives in various chemical reactions (Hand & Baker, 1989).

Applications in Nucleoside Synthesis

The compound has also been employed in the synthesis of nucleosides. Nesnow and Heidelberger (1975) utilized derivatives of this compound in the preparation of pyridine nucleosides related to 5-fluorocytosine, illustrating its utility in creating nucleoside analogs (Nesnow & Heidelberger, 1975).

Fluoro-carbonylation Processes

In a more recent study, Liang, Zhao, and Shibata (2020) reported the use of this compound derivatives in the fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides. This highlights its role in facilitating diverse chemical transformations, especially in the synthesis of acyl fluorides (Liang, Zhao, & Shibata, 2020).

Substitution Reactions

Culshaw et al. (2012) demonstrated an efficient method for substituting 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and aliphatic amines, indicating the versatility of this compound in substitution reactions (Culshaw et al., 2012).

Protein Analysis

In protein analysis, Signor et al. (1969) used derivatives of this compound for the determination of N-terminal amino acids in proteins, showcasing its application in biochemical analytical techniques (Signor et al., 1969).

Molecular Diodes

DeRosa, Guda, and Seminario (2003) explored the use of this compound derivatives in the construction of molecular diodes. This illustrates its potential application in the field of molecular electronics (DeRosa, Guda, & Seminario, 2003).

Safety and Hazards

This compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-nitropyridin-3-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and electrostatic interactions .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in the metabolic flux and energy production within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . This inhibition results in altered phosphorylation states of various proteins, thereby affecting downstream signaling events and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert atmospheric conditions but can degrade when exposed to moisture or oxidizing agents . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of metabolic enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect metabolic pathways. At higher doses, it can cause significant toxic effects, including oxidative stress, apoptosis, and organ damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can affect metabolic flux by inhibiting key enzymes, leading to altered levels of metabolites within the cell . These interactions highlight its potential impact on cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its interactions with biomolecules and its overall function within the cell .

properties

IUPAC Name

5-fluoro-2-nitropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYLKKXQKCXJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737207
Record name 5-Fluoro-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

847902-56-1
Record name 5-Fluoro-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-nitropyridin-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

With ice cooling, 5 g of 5-fluoropyridin-3-ol (44 mmol, 1 equivalent) were dissolved in 43 ml of concentrated sulphuric acid, and 2.8 ml of concentrated nitric acid were added at 0° C. over a period of 5 min. The reaction was warmed to RT and stirred overnight. The mixture was added to 100 g of ice and stirred for 30 min. The solid formed was filtered off and dried under reduced pressure. This gave 5.6 g (81% of theory) of the title compound which was used without further purification for the next reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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